3-(Pyridin-4-yl)propanoic acid hydrochloride
Overview
Description
3-(Pyridin-4-yl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(Pyridin-4-yl)propanoic acid hydrochloride typically begins with pyridine and propanoic acid.
Reaction Conditions: The reaction involves the alkylation of pyridine with propanoic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Pyridin-4-yl)propanoic acid hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Different reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Coordination Polymers: 3-(Pyridin-4-yl)propanoic acid hydrochloride is used as a ligand in the preparation of coordination polymers with metals such as silver, copper, and zinc.
Catalysis: It is used in catalytic reactions due to its ability to form stable complexes with metal ions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate its interactions with various biomolecules.
Enzyme Inhibition: It is studied for its potential as an enzyme inhibitor.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications in drug development.
Pharmacological Studies: It is used in pharmacological studies to understand its effects on biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Molecular Targets and Pathways:
Binding to Metal Ions: 3-(Pyridin-4-yl)propanoic acid hydrochloride binds to metal ions, forming stable complexes that can participate in various chemical reactions.
Enzyme Interaction: The compound interacts with enzymes, potentially inhibiting their activity and affecting biochemical pathways.
Comparison with Similar Compounds
3-(3-Pyridyl)propanoic acid: A similar compound with the pyridine ring attached at the 3-position instead of the 4-position.
4-Pyridinepropionic acid: Another similar compound with a slightly different structure.
Uniqueness:
Structural Differences: The position of the pyridine ring in 3-(Pyridin-4-yl)propanoic acid hydrochloride gives it unique chemical properties compared to its analogs.
Reactivity: The compound’s reactivity and ability to form stable complexes with metal ions make it distinct from other similar compounds.
Properties
IUPAC Name |
3-pyridin-4-ylpropanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h3-6H,1-2H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWVMUZNQLMNCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30638618 | |
Record name | 3-(Pyridin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30638618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51144-63-9 | |
Record name | NSC177874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Pyridin-4-yl)propanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30638618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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